2-Nitropyrene

Genetic Toxicology Environmental Mutagenesis Nitro-PAH Metabolism

2-Nitropyrene is the essential reference standard for studies requiring unambiguous isomer differentiation. Unlike 1-nitropyrene found in diesel emissions, 2-NP is exclusively detected in ambient air, marking secondary atmospheric reactions. Its unique metabolic activation yields both guanine and adenine DNA adducts, driving mutagenesis at A:T sites—a property unmatched by other isomers. This makes 2-NP critical for genetic toxicology, carcinogenicity models (leukemia induction), and photophysical investigations due to its 400-fold longer excited-state lifetime.

Molecular Formula C16H9NO2
Molecular Weight 247.25 g/mol
CAS No. 789-07-1
Cat. No. B1207036
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Nitropyrene
CAS789-07-1
Synonyms2-nitropyrene
Molecular FormulaC16H9NO2
Molecular Weight247.25 g/mol
Structural Identifiers
SMILESC1=CC2=C3C(=C1)C=CC4=C3C(=CC(=C4)[N+](=O)[O-])C=C2
InChIInChI=1S/C16H9NO2/c18-17(19)14-8-12-6-4-10-2-1-3-11-5-7-13(9-14)16(12)15(10)11/h1-9H
InChIKeyMAZCGYFIOOIVHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Nitropyrene (CAS 789-07-1): A Nitro-PAH Environmental Mutagen with Isomer-Specific Biological Activity


2-Nitropyrene (2-NP) is a nitropolycyclic aromatic hydrocarbon (nitro-PAH) and the geometric isomer of the most extensively studied nitro-PAH, 1-nitropyrene (1-NP). It is a yellow crystalline solid with a molecular weight of 247.25 g/mol, soluble in toluene and benzene [1]. Unlike 1-NP, which is abundant in numerous environmental sources including direct diesel emissions, 2-NP has been detected exclusively in ambient air and not in direct emissions, making it a distinct marker for atmospheric secondary formation processes [2]. The compound functions as a potent direct-acting mutagen in bacterial assays and demonstrates carcinogenic activity in rodent models that differs qualitatively and quantitatively from its positional isomers [3].

Why 1-Nitropyrene or 4-Nitropyrene Cannot Substitute for 2-Nitropyrene in Specialized Research and Analytical Applications


Although 1-, 2-, and 4-nitropyrene are positional isomers sharing identical molecular formulas, their biological, photophysical, and toxicological properties diverge dramatically due to the nitro group's geometric position. The orientation of the nitro substituent dictates distinct metabolic activation pathways, DNA adduct spectra, mutagenic potency, carcinogenic target organ specificity, and excited-state photophysical behavior [1]. In Salmonella mutagenicity assays, 2-NP is consistently more potent than 1-NP across multiple tester strains [2]. In vivo carcinogenicity studies in female CD rats reveal that 2-NP uniquely induces leukemia, whereas 4-NP produces malignant mammary tumors and 1-NP exhibits a different tumor profile [3]. Furthermore, the singlet excited-state lifetime of 2-NP is approximately 400-fold longer than that of 1-NP, fundamentally altering its photochemical behavior [4]. Consequently, substituting one isomer for another in mechanistic studies, analytical method development, or toxicological risk assessment introduces irreproducible data and invalid biological inferences.

2-Nitropyrene (CAS 789-07-1): Head-to-Head Quantitative Differentiation Evidence Versus 1-Nitropyrene and 4-Nitropyrene


Enhanced Direct-Acting Mutagenic Potency of 2-Nitropyrene Relative to 1-Nitropyrene Across Multiple Salmonella Tester Strains

In a direct comparative study under identical assay conditions, 2-nitropyrene demonstrated consistently higher mutagenic activity than its structural isomer 1-nitropyrene across seven Salmonella typhimurium tester strains. The difference was most pronounced in strain TA98, where 2-NP exhibited approximately 3.8-fold greater mutagenic potency than 1-NP. Unlike 1-NP, which forms primarily guanine adducts, 2-NP produces both N-(deoxyguanosin-8-yl)-2-aminopyrene and N-(deoxyadenosin-8-yl)-2-aminopyrene adducts, enabling mutagenic activity at both G:C and A:T mutational targets [1].

Genetic Toxicology Environmental Mutagenesis Nitro-PAH Metabolism

Isomer-Specific Carcinogenicity: 2-Nitropyrene Selectively Induces Leukemia in Female CD Rats

A comprehensive comparative carcinogenicity study in female CD rats following i.p. administration (67 μmol/kg body weight, 3 times/week for 4 weeks) revealed striking isomer-specific target organ differences. 2-Nitropyrene treatment produced significant increases in leukemia induction, an effect not observed with 1-nitropyrene or 4-nitropyrene at equivalent dosing. In contrast, 4-nitropyrene significantly increased malignant mammary tumor incidence to 45%, while 1-nitropyrene produced a different mammary tumor profile with 59% incidence under a modified dosing regimen [1].

Chemical Carcinogenesis In Vivo Toxicology Nitro-PAH Risk Assessment

Two Orders of Magnitude Longer Singlet Excited-State Lifetime of 2-Nitropyrene Compared to 1-Nitropyrene

Time-resolved emission spectroscopy of mononitrated pyrenes reveals a dramatic dependence of excited-state lifetime on nitro group position. 2-Nitropyrene exhibits an S1 singlet excited-state lifetime of 1.2 ns in acetonitrile solution, approximately 400-fold longer than the ≤3 ps lifetime observed for 1-nitropyrene. 4-Nitropyrene shows an intermediate lifetime of 0.41 ns. This stark difference arises from the loss of energy matching between the S1 state and specific upper triplet states when the nitro group is at the 2-position [1]. Additionally, the 2-NO2Py isomer displays the largest red shift and lowest oscillator strength in the UV-visible band associated with the nitro group [2].

Photophysics Environmental Photochemistry Spectroscopy

Differential in Vivo Mammary DNA Binding Among Nitropyrene Isomers

In a comparative metabolism and DNA binding study conducted under identical conditions in female CD rats following i.p. administration (24 mg/kg body weight), the three nitropyrene isomers showed distinct DNA binding patterns in mammary tissue. 2-Nitropyrene bound to mammary DNA at 0.3 pmol/mg DNA, lower than both 1-nitropyrene (0.6 pmol/mg DNA) and 4-nitropyrene (2.1 pmol/mg DNA). Notably, HPLC analysis of liver DNA hydrolysates detected putative multiple DNA adducts only with 4-NP, while none were detected for 1-NP or 2-NP [1].

DNA Adduct Formation Xenobiotic Metabolism Molecular Toxicology

Dual DNA Adduct Formation Profile of 2-Nitropyrene Enables Mutagenesis at Both G:C and A:T Targets

Metabolic activation of 2-nitropyrene by rat and mouse liver microsomes and cytosols produces two distinct C8-modified DNA adducts: N-(deoxyguanosin-8-yl)-2-aminopyrene and N-(deoxyadenosin-8-yl)-2-aminopyrene, in a 5:2 ratio. The total adduct yield was highest in rat liver microsomes (23 pmol/mg DNA), followed by mouse liver cytosol (11.4 pmol/mg DNA), mouse liver microsomes (11.3 pmol/mg DNA), and rat liver cytosol (5.1 pmol/mg DNA). The deoxyguanosine/deoxyadenosine adduct ratio was higher in microsomal systems (7.8:9.2) than in cytosolic systems (2.5:3.1) [1]. This dual adduct profile contrasts with 1-NP, which primarily forms guanine adducts.

DNA Adductomics Nitroreductase Metabolism Mutational Signature Analysis

Environmental Source Specificity: 2-Nitropyrene as an Exclusive Secondary Atmospheric Formation Marker

In contrast to 1-nitropyrene, which is the most abundant nitro-PAH in numerous environmental sources including direct diesel emissions, 2-nitropyrene has been detected only in ambient air and not in direct emissions [1]. This exclusive presence in the atmospheric compartment makes 2-NP a specific indicator for monitoring human exposure to nitropolynuclear aromatic hydrocarbons in ambient air and a unique tracer for secondary atmospheric formation processes, distinct from primary emission markers like 1-NP [2].

Atmospheric Chemistry Environmental Monitoring Source Apportionment

Validated Research Applications for 2-Nitropyrene (CAS 789-07-1) Based on Peer-Reviewed Evidence


Nitro-PAH Structure-Mutagenicity Relationship Studies Requiring Adenine-Targeted Mutagenesis Models

2-Nitropyrene is the preferred compound for genetic toxicology studies investigating the relationship between nitro group position and mutagenic mechanism. Unlike 1-nitropyrene, which primarily targets guanine bases, 2-NP produces both guanine and adenine DNA adducts, enabling mutagenesis at both G:C and A:T sites. This property was directly demonstrated in Salmonella strains TA96 and TA104, where 2-NP's dual adduct formation correlated with mutagenic activity across multiple mutational targets [1]. Laboratories conducting structure-activity relationship (SAR) analyses of nitroaromatic genotoxicity should procure 2-NP as the definitive adenine-targeted reference standard within the nitropyrene isomer series.

In Vivo Carcinogenicity Studies of Hematologic Malignancy Induction by Environmental Nitro-PAHs

2-Nitropyrene is the only nitropyrene isomer demonstrated to induce leukemia in rodent carcinogenicity models. In a direct comparative study of 1-, 2-, and 4-nitropyrene in female CD rats, significant increases in leukemia induction were observed exclusively in animals treated with 2-NP [1]. In contrast, 4-NP produced malignant mammary tumors (45% incidence) and 1-NP produced a distinct mammary tumor profile. Researchers investigating the link between environmental nitro-PAH exposure and hematologic cancers require 2-NP as the sole validated model compound for studying this specific carcinogenic pathway among the mononitropyrene isomers.

Photophysical and Photochemical Studies of Nitroaromatic Excited-State Dynamics

2-Nitropyrene provides a unique experimental system for investigating nitroaromatic photophysics due to its exceptionally long S1 singlet excited-state lifetime (1.2 ns in acetonitrile), which is approximately 400-fold longer than the ≤3 ps lifetime of 1-nitropyrene [1]. This extended lifetime enables time-resolved spectroscopic measurements and photochemical reaction studies that are technically infeasible with the ultrafast-decaying 1-NP isomer. Additionally, 2-NP exhibits the largest red shift and lowest oscillator strength in the UV-visible band associated with the nitro group, making it the spectroscopically most distinctive isomer .

Atmospheric Chemistry Source Apportionment and Secondary Aerosol Formation Studies

2-Nitropyrene is the definitive analytical standard for distinguishing secondary atmospheric nitro-PAH formation from primary combustion emissions. Unlike 1-nitropyrene, which is ubiquitous in direct diesel and combustion emissions, 2-NP has been detected only in ambient air and not in direct emission sources [1]. This environmental compartment specificity makes 2-NP an irreplaceable tracer compound for atmospheric chemistry research focused on secondary organic aerosol formation, gas-particle partitioning of nitro-PAHs, and source apportionment modeling .

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